![molecular formula C9H11NO B6308258 7,8-二氢-5H-吡咯并[1,2-a]氮杂环-9(6H)-酮 CAS No. 22607-51-8](/img/structure/B6308258.png)

7,8-二氢-5H-吡咯并[1,2-a]氮杂环-9(6H)-酮

描述

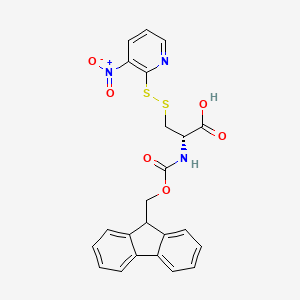

“7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one” is a chemical compound that belongs to the class of heteroaryl fused indole ring systems . It has been mentioned in the context of the synthesis of novel heteroaryl-fused 7,8,9,10-tetrahydro-6H-azepino .

Synthesis Analysis

Three synthetic approaches have been developed that allow efficient access to novel heteroaryl fused indole ring systems, including: 7,8,9,10-tetrahydro-6H-azepino . These strategies are fully exemplified and the relative merits and limitations of the approaches are discussed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one” include efficient access to novel heteroaryl fused indole ring systems . The details of these reactions are not explicitly mentioned in the available data.科学研究应用

合成和抗菌活性

- 合成和潜在抗菌应用: (Demchenko 等人,2021) 的一项研究讨论了与 7,8-二氢-5H-吡咯并[1,2-a]氮杂环-9(6H)-酮相关的 novel 化合物的合成。这些化合物表现出显著的抗菌和抗真菌活性,表明在医学和制药研究中具有潜在应用。

化学合成和结构分析

- 合成方法和化学结构: (Jones & Radley,1982) 的研究探讨了 7,8-二氢-5H-吡咯并[1,2-a]氮杂环-9(6H)-酮和相关化合物的合成。本研究提供了对这些化合物的化学结构和合成途径的宝贵见解。

在杂环化学中的应用

- 杂环化合物合成: (Albright & Du,2000) 的一篇论文讨论了与 7,8-二氢-5H-吡咯并[1,2-a]氮杂环-9(6H)-酮相关的杂环化合物的合成,突出了其在杂环化学领域的意义。

药物研究和应用

- 在药物研究中的潜力: (Cho 等人,1997) 专注于合成与 7,8-二氢-5H-吡咯并[1,2-a]氮杂环-9(6H)-酮相关的化合物以用于潜在的药物应用。本研究有助于理解此类化合物在药物发现中的作用。

探索合成中的反应温度

- 温度依赖性合成: (Nayak 等人,2017) 的研究调查了反应温度对 7,8-二氢-5H-吡咯并[1,2-a]氮杂环-9(6H)-酮衍生物合成的影响。这些发现为优化合成条件提供了有价值的信息。

新型合成方法

- 创新合成方法: (Tang 等人,2015) 和 (Nebe 等人,2016) 提出了合成 7,8-二氢-5H-吡咯并[1,2-a]氮杂环-9(6H)-酮衍生物的新方法,为合成化学技术的发展做出了贡献。

其他研究和潜在应用

其他一些研究有助于理解和应用 7,8-二氢-5H-吡咯并[1,2-a]氮杂环-9(6H)-酮在各个科学领域的潜力。其中包括 (Bhowmik 等人,2014)、(Muchowski 等人,1985)、(Kaltenegger 等人,2003) 等人的著作。

作用机制

Target of Action

Similar compounds such as 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives have been reported to inhibit receptor-interacting protein kinase 1 (ripk1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

Similar compounds have been found to bind to the allosteric pocket of ripk1, serving as a type iii inhibitor . This binding inhibits the activity of RIPK1, thereby preventing necroptosis .

Biochemical Pathways

Inhibition of ripk1, as seen with similar compounds, would impact the necroptosis pathway . Necroptosis is involved in various pathological conditions, including inflammatory diseases, neurodegenerative diseases, and cancers .

Pharmacokinetics

In vivo pharmacokinetic studies were performed on similar compounds to determine their oral exposure .

Result of Action

Similar compounds have shown potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that 7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one might also have anti-necroptotic effects.

属性

IUPAC Name |

5,6,7,8-tetrahydropyrrolo[1,2-a]azepin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-1-2-6-10-7-3-4-8(9)10/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJMQCSQGXDGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=CC=C2C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)

![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)

![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)